molecular formula C18H22FN3O3S B2977945 5-Ethyl-2-{[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380079-33-2

5-Ethyl-2-{[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2977945
CAS No.: 2380079-33-2
M. Wt: 379.45
InChI Key: LQURZABQOCAJHU-UHFFFAOYSA-N
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Description

5-Ethyl-2-{[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperidine ring linked to a fluorinated methylbenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-{[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated pyrimidine intermediate.

    Attachment of the Fluorinated Methylbenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorinated methylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The pyrimidine core and the piperidine ring can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Sulfide derivatives of the sulfonyl group.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-{[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated methylbenzenesulfonyl group may enhance its binding affinity and specificity, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-{[1-(4-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine: Similar structure but with a chlorine atom instead of fluorine.

    5-Ethyl-2-{[1-(4-methoxy-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine: Contains a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-Ethyl-2-{[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine can significantly influence its chemical properties, such as its lipophilicity and metabolic stability, making it unique compared to its analogs.

Properties

IUPAC Name

5-ethyl-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-3-14-11-20-18(21-12-14)25-16-6-8-22(9-7-16)26(23,24)17-5-4-15(19)10-13(17)2/h4-5,10-12,16H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQURZABQOCAJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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